Edoxaban

Description

Properties

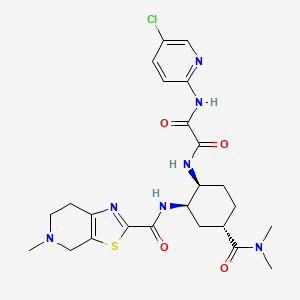

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVDHZBSSITLCT-JLJPHGGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197398 | |

| Record name | Edoxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White to pale yellowish-white crystalline powder | |

CAS No. |

480449-70-5 | |

| Record name | Edoxaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480449-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edoxaban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edoxaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edoxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDOXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDU3J18APO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Edoxaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Crystals as monohydrate from ethanol + water. MP: 245-48 (decomposes) /Edoxaban tosylate/ | |

| Record name | Edoxaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Binding Affinity and Kinetics of Edoxaban to Factor Xa

This technical guide provides a comprehensive analysis of the binding affinity and kinetics of edoxaban to its therapeutic target, Factor Xa (FXa). Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of this compound's mechanism of action, quantitative binding parameters, and the detailed experimental methodologies used for their determination.

Introduction: The Clinical Significance of this compound and the Role of Factor Xa

This compound is a direct oral anticoagulant (DOAC) that has become a cornerstone in the prevention and treatment of thromboembolic disorders, including stroke in patients with non-valvular atrial fibrillation (NVAF) and the management of deep vein thrombosis (DVT) and pulmonary embolism (PE).[1][2] Unlike traditional anticoagulants such as warfarin, this compound offers a more predictable pharmacokinetic and pharmacodynamic profile, obviating the need for routine coagulation monitoring.

The efficacy of this compound lies in its targeted inhibition of Factor Xa, a critical serine protease in the blood coagulation cascade. FXa occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, where it catalyzes the conversion of prothrombin to thrombin. Thrombin, in turn, is the key enzyme responsible for the formation of fibrin clots. By directly inhibiting FXa, this compound effectively attenuates thrombin generation and, consequently, thrombus formation.[3][4][5]

This guide will provide a detailed exploration of the molecular interactions that govern this compound's potent and selective inhibition of Factor Xa, offering insights into the causality behind its clinical efficacy.

Molecular Mechanism of Action: A Direct, Competitive, and Reversible Inhibitor

This compound's mechanism of action is characterized by its direct, selective, competitive, and reversible inhibition of Factor Xa.[3][6]

-

Direct Inhibition: this compound binds directly to the active site of the FXa molecule, independent of any cofactors like antithrombin. This direct binding physically obstructs the access of FXa's natural substrate, prothrombin, to the active site.

-

Selective Inhibition: this compound exhibits high selectivity for Factor Xa, with a more than 10,000-fold greater affinity for FXa compared to thrombin and other related serine proteases.[4] This high degree of selectivity minimizes off-target effects and contributes to its favorable safety profile.

-

Competitive Inhibition: this compound competes with prothrombin for binding to the active site of Factor Xa. The outcome of this competition is dependent on the relative concentrations of the inhibitor and the substrate.

-

Reversible Inhibition: The binding of this compound to Factor Xa is reversible, meaning that the inhibitor can associate with and dissociate from the enzyme. This reversibility is a key characteristic of its pharmacokinetic and pharmacodynamic profile.

The chemical structure of this compound is integral to its high-affinity binding to the active site of Factor Xa. Specific molecular interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues within the S1 and S4 pockets of the FXa active site, anchor the this compound molecule firmly and correctly for potent inhibition.

Quantitative Analysis of Binding Affinity and Kinetics

The interaction between this compound and Factor Xa can be quantified by several key parameters that describe both the strength of the binding (affinity) and the speed at which the binding occurs (kinetics).

Binding Affinity: Inhibition Constant (Ki) and IC50

The binding affinity of this compound for Factor Xa is exceptionally high, as reflected by its low inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites at equilibrium.

| Parameter | Target | Value (nM) |

| Inhibition Constant (Ki) | Free Factor Xa | 0.561[3] |

| Prothrombinase-bound Factor Xa | 2.98[4] | |

| Half-maximal Inhibitory Concentration (IC50) | Anti-FXa Activity | ~3.0[3] |

The sub-nanomolar Ki value for free Factor Xa underscores the potent inhibitory capacity of this compound.[3] It is also crucial to note that this compound effectively inhibits Factor Xa when it is part of the prothrombinase complex (FXa bound to Factor Va on a phospholipid surface), albeit with a slightly higher Ki value.[4] This ability to inhibit complex-bound FXa is vital for its anticoagulant effect in a physiological setting. The IC50 value, which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is another measure of potency and is consistent with the high affinity of this compound for Factor Xa.[3]

Binding Kinetics: Association (Kon) and Dissociation (Koff) Rates

While the Ki value provides a measure of the overall binding affinity at equilibrium, the kinetic rate constants—the association rate constant (k_on_) and the dissociation rate constant (k_off_)—describe the dynamics of the binding process.

-

k_on_ (Association Rate Constant): This constant reflects the speed at which this compound binds to Factor Xa. A higher k_on_ value indicates a faster binding process.

-

k_off_ (Dissociation Rate Constant): This constant represents the rate at which the this compound-FXa complex breaks apart. A lower k_off_ value signifies a more stable complex and a longer duration of inhibition.

Currently, specific, peer-reviewed, and publicly available data detailing the precise k_on_ and k_off_ values for the this compound-Factor Xa interaction are limited in the readily accessible scientific literature. While such studies have been published for other Factor Xa inhibitors, the specific kinetic profile of this compound's binding remains a subject for more detailed public disclosure. The rapid onset of action of this compound observed in clinical settings suggests a relatively fast association rate.

Experimental Methodologies for Determining Binding Affinity and Kinetics

The characterization of this compound's binding to Factor Xa relies on robust and validated experimental techniques. The chromogenic anti-Xa assay is the most widely used method for quantifying the anticoagulant effect of this compound.

Chromogenic Anti-Xa Assay: Principle and Workflow

The chromogenic anti-Xa assay is a functional assay that measures the inhibitory activity of this compound in plasma. The principle is based on the residual activity of a known amount of exogenous Factor Xa after its inhibition by this compound in the test sample.

Diagram: Workflow of the Chromogenic Anti-Xa Assay

Caption: Workflow of the chromogenic anti-Xa assay for this compound.

Detailed Protocol: Chromogenic Anti-Xa Assay

This protocol provides a generalized framework for the determination of this compound concentration using a commercially available chromogenic anti-Xa assay kit on an automated coagulation analyzer. It is imperative to consult and adhere to the specific instructions provided by the manufacturer of the chosen reagent kit and instrument.

I. Specimen Collection and Processing:

-

Collect whole blood in a light-blue top tube containing 3.2% sodium citrate anticoagulant.

-

Mix the sample gently by inverting the tube 3-4 times to ensure proper anticoagulation.

-

Centrifuge the sample at 1,500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).

-

Carefully aspirate the supernatant (PPP), avoiding the buffy coat, and transfer it to a clean polypropylene tube.

-

For optimal accuracy, perform a second centrifugation of the collected plasma under the same conditions to further deplete platelets.

-

Store the plasma at room temperature if the assay is to be performed within 4 hours. For longer storage, freeze at -20°C or colder.

II. Reagent and Sample Preparation:

-

Reconstitute the lyophilized Factor Xa reagent, chromogenic substrate, this compound calibrators, and quality controls according to the manufacturer's instructions, typically with sterile water or a provided buffer.

-

Allow all reagents to come to room temperature before use.

-

Prepare a standard curve by performing serial dilutions of the this compound calibrators to cover the expected range of clinical concentrations.

III. Assay Procedure (Automated Analyzer):

-

Program the automated coagulation analyzer with the specific assay parameters for the this compound anti-Xa assay as defined in the reagent kit's package insert.

-

Load the reconstituted reagents, calibrators, quality controls, and patient plasma samples onto the analyzer.

-

Initiate the assay run. The analyzer will automatically perform the following steps:

-

Pipette a defined volume of patient plasma, calibrator, or control into a reaction cuvette.

-

Add a defined volume of the Factor Xa reagent and incubate for a specified time to allow for the inhibition of FXa by this compound.

-

Add the chromogenic substrate.

-

Monitor the change in absorbance at 405 nm over a specified time as the residual FXa cleaves the substrate, releasing the chromophore.

-

-

Data Analysis: The analyzer's software will calculate the anti-Xa activity, which is inversely proportional to the this compound concentration. By plotting the absorbance values of the calibrators against their known concentrations, a standard curve is generated. The this compound concentration in the patient samples is then interpolated from this curve.

IV. Quality Control:

-

Run at least two levels of quality control samples (low and high) with each batch of patient samples to ensure the accuracy and precision of the assay.

-

The results of the quality control samples must fall within the manufacturer's specified acceptable ranges for the patient results to be considered valid.

Conclusion

This compound is a highly potent and selective direct inhibitor of Factor Xa, with a well-characterized binding affinity in the sub-nanomolar range. Its direct, competitive, and reversible mechanism of action underpins its predictable anticoagulant effect. While the precise kinetic rate constants (k_on_ and k_off_) are not as widely reported in the public domain, the overall binding profile is consistent with a rapid onset and effective inhibition of Factor Xa. The chromogenic anti-Xa assay serves as a reliable and standardized method for quantifying the pharmacodynamic effect of this compound, providing a valuable tool for researchers and clinicians in specific scenarios. This in-depth understanding of this compound's binding to Factor Xa is fundamental for its continued successful application in the prevention and treatment of thromboembolic diseases.

References

- Ogata, K., Mendell-Harary, J., Tachibana, M., Masumoto, H., Oguma, T., & Ishizuka, N. (2014). Clinical safety, tolerability, pharmacokinetics, and pharmacodynamics of the novel factor Xa inhibitor this compound in healthy volunteers. Journal of Clinical Pharmacology, 54(9), 995-1003.

- Salazar, D. E., Mendell, J., Kastrissios, H., Green, M., Carrothers, T. J., & Ogata, K. (2012). A randomized trial of the safety, pharmacokinetics and pharmacodynamics of this compound, an oral factor Xa inhibitor, following a switch from warfarin. British Journal of Clinical Pharmacology, 74(6), 966–978.

- Bounameaux, H., & Camm, A. J. (2014). This compound: a new oral direct factor Xa inhibitor. Drugs, 74(5), 557–567.

- Camm, A. J., & Bounameaux, H. (2011). This compound: a new oral direct factor Xa inhibitor.

- Fuji, K., & Kunitada, S. (2012). Preclinical and clinical pharmacology of this compound, a novel, direct, oral factor Xa inhibitor. Journal of Pharmacological Sciences, 120(3), 147-154.

-

Parasrampuria, D. A., & Truitt, K. E. (2016). Pharmacokinetics and pharmacodynamics of this compound, a non-vitamin K antagonist oral anticoagulant that inhibits clotting factor Xa. Clinical Pharmacokinetics, 55(6), 641–655. [Link]

- Weitz, J. I., Eikelboom, J. W., Samama, M. M., & American College of Chest Physicians. (2012). New antithrombotic drugs: Antithrombotic Therapy and Prevention of Thrombosis, 9th ed: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines. Chest, 141(2 Suppl), e120S–e151S.

- Giugliano, R. P., Ruff, C. T., Braunwald, E., Murphy, S. A., Wiviott, S. D., Halperin, J. L., ... & Antman, E. M. (2013). This compound versus warfarin in patients with atrial fibrillation. New England Journal of Medicine, 369(22), 2093-2104.

- Büller, H. R., Décousus, H., Grosso, M. A., Mercuri, M., Middeldorp, S., Prins, M. H., ... & Hokusai-VTE Investigators. (2013). This compound versus warfarin for the treatment of symptomatic venous thromboembolism. New England Journal of Medicine, 369(15), 1406-1415.

-

Labcorp. (n.d.). This compound, Anti-Xa. Labcorp Test Menu. Retrieved from [Link]

-

Mayo Clinic Laboratories. (n.d.). This compound, Anti-Xa, Plasma. Mayo Clinic Laboratories Test Catalog. Retrieved from [Link]

-

Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Retrieved from [Link]

-

Yin, O. Q., Antman, E. M., Braunwald, E., Mercuri, M. F., Miller, V., Weitz, J. I., & Ruff, C. T. (2018). Linking endogenous factor Xa activity, a biologically relevant pharmacodynamic marker, to this compound plasma concentrations and clinical outcomes in the ENGAGE AF-TIMI 48 trial. Circulation, 138(18), 1963–1973. [Link]

- Zotz, R. B., & Kauschat-Brüning, D. (2014). Laboratory measurement of the anticoagulant activity of this compound: a systematic review. Thrombosis Journal, 12(1), 23.

- Hylek, E. M. (2013). This compound, the newest oral factor Xa inhibitor. The New England journal of medicine, 369(22), 2154–2155.

- Fareed, J., Hoppensteadt, D., & Fareed, D. (2017). Factor Xa inhibitory profile of apixaban, betrixaban, this compound, and rivaroxaban does not fully reflect their biologic spectrum. Clinical and Applied Thrombosis/Hemostasis, 23(8), 906-917.

- Steffel, J., & Braunwald, E. (2014). A new chapter for oral anticoagulation: this compound. European Heart Journal, 35(28), 1839-1842.

Sources

- 1. This compound (Savaysa): A Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: an Investigational Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Pharmacodynamics of this compound, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. This compound: An Update on the New Oral Direct Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Pharmacodynamics of this compound, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Pharmacological Profile of Edoxaban: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban is a member of the direct oral anticoagulant (DOAC) class of drugs, which have emerged as a significant advancement in antithrombotic therapy, offering more predictable pharmacokinetic and pharmacodynamic profiles compared to traditional anticoagulants like warfarin.[1][2] As a highly selective, direct, and reversible inhibitor of Factor Xa (FXa), this compound plays a critical role in preventing and treating thromboembolic disorders.[2][3] Understanding its pharmacological profile in preclinical models is paramount for researchers and drug development professionals to effectively design and interpret non-clinical studies, predict clinical outcomes, and explore new therapeutic applications. This guide provides a comprehensive technical overview of this compound's mechanism of action, its pharmacokinetic and pharmacodynamic properties in relevant preclinical species, and detailed methodologies for its evaluation in established thrombosis models.

Mechanism of Action: Direct Inhibition of Factor Xa

This compound exerts its anticoagulant effect by directly, selectively, and reversibly binding to the active site of Factor Xa, a critical enzyme in the coagulation cascade.[3] This inhibition occurs independently of antithrombin III and effectively blocks the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[3]

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge at the activation of Factor X to Factor Xa. Factor Xa then forms the prothrombinase complex with Factor Va, calcium ions, and phospholipids, which proteolytically cleaves prothrombin to generate thrombin. Thrombin, in turn, converts soluble fibrinogen into insoluble fibrin monomers, which polymerize and are cross-linked by Factor XIIIa to form a stable clot. By targeting Factor Xa, this compound effectively attenuates the amplification of the coagulation cascade.

Caption: this compound's efficacy is assessed in various venous and arterial thrombosis models.

Experimental Protocols

The following are generalized, step-by-step methodologies for key experiments used in the preclinical evaluation of this compound. It is crucial to note that specific parameters may need to be optimized for individual laboratory settings and animal models.

Chromogenic Anti-Factor Xa Assay

Principle: This assay measures the amount of Factor Xa that is inhibited by this compound in a plasma sample. A known amount of Factor Xa is added to the plasma, and the residual, uninhibited Factor Xa cleaves a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the this compound concentration. [4] Protocol:

-

Sample Preparation: Collect blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Assay Procedure (Automated or Manual):

-

Pre-warm plasma samples and reagents to 37°C.

-

In a cuvette, add a specific volume of patient plasma.

-

Add a known excess of Factor Xa. Incubate for a defined period.

-

Add the chromogenic substrate.

-

Measure the change in absorbance at 405 nm over time.

-

-

Quantification: The concentration of this compound is determined by comparing the result to a standard curve prepared with known concentrations of this compound.

Prothrombin Time (PT) Assay

Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor) and calcium. It assesses the integrity of the extrinsic and common pathways.

Protocol:

-

Sample Preparation: Prepare platelet-poor plasma as described for the anti-Xa assay.

-

Assay Procedure (Automated or Manual):

-

Pre-warm the plasma sample and PT reagent (containing thromboplastin and calcium) to 37°C.

-

Add the PT reagent to the plasma sample.

-

Measure the time until clot formation is detected (optically or mechanically).

-

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin) and a phospholipid substitute (partial thromboplastin) to a plasma sample, followed by the addition of calcium. It evaluates the intrinsic and common pathways.

Protocol:

-

Sample Preparation: Prepare platelet-poor plasma as described above.

-

Assay Procedure (Automated or Manual):

-

Pre-warm the plasma sample, aPTT reagent (containing activator and phospholipid), and calcium chloride solution to 37°C.

-

Incubate the plasma with the aPTT reagent for a specified time.

-

Add calcium chloride to initiate clotting.

-

Measure the time until a clot is formed.

-

Caption: A generalized workflow for preparing plasma samples for coagulation assays.

Conclusion

The preclinical pharmacological profile of this compound demonstrates its potent and selective inhibition of Factor Xa, leading to predictable and dose-dependent anticoagulant effects. Its favorable pharmacokinetic properties across various preclinical species have supported its successful clinical development. A thorough understanding of the methodologies used to evaluate its efficacy and safety in preclinical models is essential for researchers in the field of thrombosis and hemostasis. This guide provides a foundational framework for designing and interpreting preclinical studies of this compound and other direct Factor Xa inhibitors.

References

-

Comparison of this compound and enoxaparin in a rat model of AlCl3-induced thrombosis of the superior sagittal sinus. PMC. [Link]

-

Pharmacology of oral anticoagulant this compound and clinical implications. PACE-CME. [Link]

-

Pharmacokinetics and Pharmacodynamics of this compound, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa. PMC. [Link]

-

This compound. StatPearls - NCBI Bookshelf. [Link]

-

This compound: Review of Pharmacology and Key Phase I to III Clinical Trials. ResearchGate. [Link]

-

An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research. ResearchGate. [Link]

-

This compound: a focused review of its clinical pharmacology. PubMed. [Link]

-

Pharmacology of oral anticoagulant this compound and clinical implications. PACE-CME. [Link]

-

A review of venous thromboembolism risk assessment models for different patient populations: What we know and don't!. PubMed Central. [Link]

-

Laboratory measurement of the anticoagulant activity of this compound: a systematic review. PMC. [Link]

-

A review of animal models utilized in preclinical studies of approved gene therapy products. PubMed Central. [Link]

-

A universal anti-Xa assay for rivaroxaban, apixaban, and this compound measurements: method validation. ZLM. [Link]

-

Critical Review of Mouse Models of Venous Thrombosis. PMC. [Link]

-

206316Orig1Orig2s000. accessdata.fda.gov. [Link]

-

Venous Thromboembolism: Review of Clinical Challenges, Biology, Assessment, Treatment, and Modeling. Université de Montpellier. [Link]

-

Determination of Anti-Xa Inhibitor Plasma Concentrations Using a Universal this compound Calibrator. BORIS Portal. [Link]

-

Preclinical Species Selection. ITR Laboratories Canada Inc.. [Link]

-

ADLM guidance document on coagulation testing in patients using direct oral anticoagulants. adlm.org. [Link]

-

Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]

-

Critical Review of Mouse Models of Venous Thrombosis. ahajournals.org. [Link]

-

This compound: pharmacological principles, preclinical and early-phase clinical testing. PubMed. [Link]

-

In vitro and ex vivo Flow Models for Arterial Thrombosis: A Systematic Review. Cardiology. [Link]

-

Role of animal models in biomedical research: a review. PMC. [Link]

-

A universal anti-Xa assay for rivaroxaban, apixaban, and this compound measurements: method validation, diagnostic accuracy and external validation. PMC. [Link]

-

Chapter: 6 Assessing Safety and Toxicology. nap.nationalacademies.org. [Link]

-

Screening Tests in Haemostasis: The APTT. practical-haemostasis.com. [Link]

-

Anti-Xa Assays. Practical-Haemostasis.com. [Link]

-

Arterial and Venous Thrombosis. Mackman Lab - UNC School of Medicine. [Link]

-

NOACs-DOACs Coagulation Tests. thrombosiscanada.ca. [Link]

-

Practical guidance on the use of laboratory testing in the management of bleeding in patients receiving direct oral anticoagulants. PMC. [Link]

Sources

Edoxaban's effects on the intrinsic and extrinsic coagulation pathways

Topic: Edoxaban's Effects on the Intrinsic and Extrinsic Coagulation Pathways Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Mechanistic Precision of this compound

This compound (Savaysa/Lixiana) represents a paradigm shift from non-specific vitamin K antagonism to precision target inhibition. As a direct, reversible, and highly selective inhibitor of Factor Xa (FXa), this compound operates at the pivotal convergence point of the intrinsic and extrinsic coagulation pathways.[1]

For the drug development scientist, understanding this compound is not merely about its anticoagulant efficacy, but about navigating the complex interference it introduces into standard hemostasis assays. This guide dissects the pharmacokinetic-pharmacodynamic (PK/PD) relationships of this compound, establishing a technical framework for accurate quantification and functional assessment in a research setting.

Mechanistic Foundation: The Convergence Blockade

To understand this compound’s varying effects on screening assays, one must visualize the coagulation cascade not as a linear sequence, but as a threshold-dependent amplification loop.

The Target: Factor Xa

Factor Xa is the rate-limiting enzyme in thrombin generation.[1] It is the sole physiological activator of prothrombin (Factor II) to thrombin (Factor IIa).

-

Stoichiometry of Inhibition: One molecule of FXa generates approximately 1,000 molecules of thrombin. By inhibiting one molecule of FXa, this compound prevents the formation of a massive quantity of thrombin.[1][2][3]

-

Binding Dynamics: this compound binds competitively to the active site of FXa.[1] Crucially, it inhibits both free FXa in plasma and prothrombinase-bound FXa within the clot, a distinction that grants it superior efficacy in preventing thrombus extension compared to indirect inhibitors like Fondaparinux.

Pathway Modulation

-

Extrinsic Pathway (PT/INR): Triggered by Tissue Factor (TF) complexing with Factor VIIa.[4] This complex directly activates Factor X. Because this compound inhibits the product of this reaction (FXa), it prolongs the Prothrombin Time (PT).[3]

-

Intrinsic Pathway (aPTT): Triggered by contact activation (FXII -> FXI -> FIX). Factor IXa, with cofactor VIIIa, activates Factor X. This compound inhibits the resulting FXa, prolonging the Activated Partial Thromboplastin Time (aPTT).[3]

Critical Insight: While this compound affects both pathways, the sensitivity of routine reagents varies drastically.[5] The PT is generally more sensitive to this compound than the aPTT, but neither is reliable for quantification.

Visualization: Pathway Inhibition

The following diagram illustrates the precise intervention point of this compound at the Common Pathway, highlighting why it affects both intrinsic and extrinsic screening tests.

Pharmacodynamics & Analytical Methodologies

Accurate assessment of this compound requires moving beyond clotting times to chromogenic specificity.

Comparative Sensitivity of Assays

The following table summarizes how this compound concentration correlates with various assay outputs. Note the "Reagent Dependence" for PT and aPTT.[5][6]

| Assay Type | Sensitivity | Linearity | Suitability for Quantification | Notes |

| Chromogenic Anti-Xa | High | Linear (r² > 0.95) | Gold Standard | Requires this compound-specific calibrators. Unaffected by FVIII/Lupus Anticoagulant.[7] |

| PT (Prothrombin Time) | Moderate | Variable | Poor | Sensitivity varies by thromboplastin reagent (ISI). Can be normal at therapeutic levels. |

| aPTT | Low | Poor | None | Highly variable.[8][9] Often normal even at peak plasma concentrations. |

| Thrombin Generation (TGA) | High | Non-Linear | Research Only | Shows prolonged lag time and reduced Peak Thrombin. Lacks standardization.[6] |

Protocol A: Chromogenic Anti-Xa Assay (Quantitative)

This is the only validated method for quantifying this compound plasma levels in a clinical or research setting.

Principle: this compound in the sample inhibits a known excess of Factor Xa.[7] The residual Factor Xa cleaves a chromogenic substrate (paranitroaniline), causing a color change inversely proportional to the this compound concentration.

Workflow Diagram:

Step-by-Step Protocol:

-

Sample Preparation (Critical):

-

Collect blood in 3.2% sodium citrate (light blue top).

-

Double Centrifugation: Centrifuge at 2,000 x g for 15 minutes. Remove plasma, avoiding the buffy coat. Centrifuge plasma again at 2,500 x g for 15 minutes to ensure Platelet-Poor Plasma (PPP) (<10,000 platelets/µL). Rationale: Platelets contain PF4 which can interfere with some assays, though less critical for direct Xa inhibitors than Heparin, it ensures consistency.

-

-

Calibration:

-

Use This compound-specific calibrators (0, 20, 100, 250, 500 ng/mL). Do not use LMWH or Rivaroxaban hybrid curves for precise PK data.

-

-

Reaction:

-

Add 50 µL of sample to cuvette.

-

Add 100 µL of Reagent 1 (Excess Factor Xa). Incubate for 120 seconds at 37°C.

-

Add 100 µL of Reagent 2 (Chromogenic Substrate).

-

-

Measurement:

-

Measure change in optical density (OD) at 405 nm over 60-120 seconds (Kinetic method) or after stopping with acetic acid (End-point method).

-

-

Calculation:

-

Plot Absorbance vs. Concentration. Interpolate sample values.

-

Protocol B: Thrombin Generation Assay (Global Function)

While Anti-Xa gives concentration, TGA provides a global functional assessment of the coagulation potential.

Key Parameters Affected by this compound:

-

Lag Time: Prolonged (Delayed initiation of clot).

-

Peak Thrombin: Reduced (Slower propagation).

-

Endogenous Thrombin Potential (ETP): Reduced (Total thrombin generated).[10]

Step-by-Step Protocol (Calibrated Automated Thrombogram - CAT):

-

Reagents:

-

PPP reagent (Low Tissue Factor 1pM + Phospholipids 4µM). Low TF is required to make the assay sensitive to the intrinsic pathway amplification loop.

-

Fluorescent substrate (Z-Gly-Gly-Arg-AMC).

-

-

Plate Setup:

-

Well A: 80 µL Patient Plasma + 20 µL PPP Reagent.

-

Well B: 80 µL Patient Plasma + 20 µL Thrombin Calibrator (corrects for inner filter effect and substrate consumption).

-

-

Initiation:

-

Dispense 20 µL of FluCa (Fluorescent substrate + CaCl2) into all wells automatically.

-

-

Readout:

-

Monitor fluorescence intensity every 20 seconds for 60 minutes.

-

-

Analysis:

-

Calculate the first derivative of the fluorescence curve to obtain the Thrombin Generation Curve.

-

Technical Nuances & Interference

Reagent Variability in PT/aPTT

Research indicates that this compound prolongs PT in a concentration-dependent manner, but the "doubling time" (concentration required to double the baseline PT) ranges from 200 to >500 ng/mL depending on the reagent (e.g., Neoplastin vs. Innovin).

-

Implication: You cannot compare PT results across different clinical sites using different reagents.

Assay Interference

This compound is a known interferent in clot-based thrombophilia screens:

-

Lupus Anticoagulant (dRVVT): False Positive. This compound inhibits FXa in the dRVVT assay, mimicking a lupus inhibitor.

-

Protein C/S (Clot-based): Overestimation. The drug prolongs the clotting time, leading to falsely elevated Protein C/S activity levels. Solution: Use chromogenic Protein C assays.

-

Antithrombin: No interference in thrombin-based assays, but interference in Xa-based assays.

References

-

This compound: Impact on routine and specific coagulation assays. Source: PubMed / National Institutes of Health [Link]

-

Pharmacokinetics and Pharmacodynamics of this compound, a Non-Vitamin K Antagonist Oral Anticoagulant. Source: PMC / National Institutes of Health [Link]

-

Laboratory measurement of the anticoagulant activity of this compound: a systematic review. Source: PMC / National Institutes of Health [Link]

-

Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and this compound Measurements. Source: PMC / National Institutes of Health [Link]

-

This compound, Anti-Xa, Plasma - Mayo Clinic Laboratories. Source: Mayo Clinic Laboratories [Link]

Sources

- 1. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]

- 2. Pharmacokinetics and Pharmacodynamics of this compound, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. thrombosiscanada.ca [thrombosiscanada.ca]

- 6. This compound: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labcorp.com [labcorp.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Laboratory measurement of the anticoagulant activity of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of Edoxaban and its Analogs

Executive Summary: The Evolution of Factor Xa Inhibition

Edoxaban (DU-176b) represents the culmination of a strategic medicinal chemistry campaign to overcome the limitations of first-generation Factor Xa (FXa) inhibitors. Unlike its predecessor DX-9065a , which relied on a highly basic amidine group for S1 pocket affinity (resulting in poor oral bioavailability), this compound utilizes a neutral 5-chloropyridin-2-yl moiety. This structural pivot not only maintained picomolar affinity (

This guide deconstructs the structural activity relationship (SAR) of this compound, analyzing how specific moieties drive potency, selectivity, and bioavailability, supported by validated experimental protocols.

Structural Deconstruction & Pharmacophore Analysis

The this compound molecule can be dissected into four critical pharmacophoric elements, each engineered for a specific interaction within the FXa active site.

| Moiety | Chemical Fragment | Biological Function | Key Interaction (PDB: 2W26) |

| Scaffold | cis-1,2-Diaminocyclohexane | Conformational constraint | Directs P1/P4 vectors; locks "L-shaped" conformation. |

| P1 Ligand | 5-Chloropyridin-2-yl | S1 Pocket specificity | H-bond with Gly219 ; Cl atom fills hydrophobic S1 cleft. |

| P4 Ligand | Tetrahydrothiazolo[5,4-c]pyridine | S4 Pocket affinity | |

| Solubilizer | Dimethylcarbamoyl | Bioavailability/PK | Solvent exposure; modulates LogP and solubility. |

The "Amidine-to-Neutral" Transition (P1 Optimization)

Early FXa inhibitors (e.g., DX-9065a) mimicked the arginine of the natural substrate, using a benzamidine group to form a salt bridge with Asp189 at the bottom of the S1 pocket. While potent, these highly basic compounds suffered from low oral absorption.

-

This compound Strategy: Replaced the basic amidine with a weakly basic chloropyridine .

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of Gly219 , while the 5-chloro substituent occupies the hydrophobic depth of the S1 pocket, compensating for the loss of the Asp189 salt bridge.

The S4 Hydrophobic Trap (P4 Optimization)

The S4 pocket of FXa is a hydrophobic "aromatic box" defined by Trp215 , Phe174 , and Tyr99 .

-

This compound Strategy: The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety was selected over simple phenyl or naphthyl groups.

-

Mechanism: The fused thiazole system provides a rigid, planar surface that optimizes

-stacking interactions with Trp215, while the aliphatic portion of the ring allows for fine-tuning of the vector towards the solvent front.

SAR Data & Binding Logic[1]

The following table illustrates the optimization trajectory from the prototype (DX-9065a) to the optimized drug (this compound), highlighting the trade-off between basicity and bioavailability.

Table 1: Comparative SAR of this compound and Precursors

| Compound | P1 Moiety (S1) | P4 Moiety (S4) | Oral Bioavailability (Rat) | Key Limitation/Advantage | |

| DX-9065a | Amidine (Basic) | Naphthalene | 41 nM | < 5% | Potent but poor permeability due to charge. |

| Analog 3c * | Pyridine (Neutral) | Phenyl | ~10 nM | ~20% | Improved absorption; suboptimal S4 fit. |

| This compound | 5-Cl-Pyridine | Tetrahydrothiazole | 0.56 nM | ~60% | Optimal balance of potency and PK properties. |

| Metabolite M-4 | 5-Cl-Pyridine | Tetrahydrothiazole | ~1.8 nM | N/A | Active metabolite; formed by dimethylamide hydrolysis. |

*Analog 3c refers to the carbamoyl intermediate described in Haginoya et al. (2004).

Visualization: this compound Binding Mode

The diagram below maps the specific molecular interactions derived from X-ray crystallography (PDB ID: 2W26).

Caption: Interaction map of this compound within the Factor Xa active site. Red arrows indicate critical binding forces.

Synthesis & Process Chemistry Insights

The synthesis of this compound hinges on the stereoselective construction of the (1S, 2R, 4S)-1,2-diaminocyclohexane core. The cis-configuration is thermodynamically less stable than the trans-isomer, requiring kinetic control or specific "neighboring group participation" strategies.

The "New" Scalable Route (Daiichi Sankyo)

Unlike early routes utilizing hazardous sodium azide, the optimized process employs a safe, scalable rearrangement.

-

Starting Material: (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one.

-

Ring Opening: Base-catalyzed opening to form the cyclohexene intermediate.

-

Stereocontrol: Utilization of an aziridine intermediate (formed via neighboring group participation of a carbamate or urea) which is then ring-opened by a nitrogen nucleophile. This ensures the cis-1,2-diamine geometry is installed with >99% diastereomeric excess.

-

Coupling: Sequential amide couplings attach the P1 (chloropyridine-oxamate) and P4 (thiazole acid) fragments.

Experimental Protocol: Chromogenic Factor Xa Inhibition Assay

To validate the SAR of this compound analogs, a self-validating chromogenic assay is the industry standard. This protocol measures the residual activity of FXa by monitoring the cleavage of a specific substrate (e.g., S-2222) releasing p-nitroaniline (pNA).

Reagents & Setup

-

Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA (to prevent enzyme adsorption).

-

Enzyme: Human Factor Xa (0.5 nM final concentration).

-

Substrate: S-2222 (Chromogenix) or equivalent (200 µM final).

-

Detection: Microplate reader at 405 nm .

Step-by-Step Workflow

-

Preparation: Dissolve test compounds (this compound analogs) in DMSO. Prepare serial dilutions (e.g., 0.01 nM to 10 µM) in Buffer (keep DMSO < 1% final).

-

Incubation (E-I Complex): Add 25 µL of diluted compound + 25 µL of Factor Xa enzyme to a 96-well plate. Incubate for 30 minutes at 25°C to allow equilibrium binding.

-

Control: Buffer + Enzyme (No inhibitor) = 100% Activity.

-

Blank: Buffer only (No enzyme) = 0% Activity.

-

-

Reaction Start: Add 50 µL of Substrate (S-2222) to all wells.

-

Kinetic Read: Measure Absorbance (405 nm) every 30 seconds for 10 minutes.

-

Analysis: Calculate the initial velocity (

) from the linear portion of the curve. -

Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to the Hill equation to determine

.-

Validation Check: The

of this compound should fall within 1–3 nM under these conditions.

-

Caption: Workflow for the Chromogenic Factor Xa Inhibition Assay.

References

-

Furugohri, T., et al. (2008).[1] DU-176b, a potent and orally active factor Xa inhibitor: in vitro and in vivo pharmacological profiles. Journal of Thrombosis and Haemostasis, 6(9), 1542–1549. Link

-

Haginoya, N., et al. (2004). Orally active factor Xa inhibitors: 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives.[2] Bioorganic & Medicinal Chemistry Letters, 14(11), 2935–2939. Link

-

Kaduk, J., et al. (2021).[3] Crystal structure of this compound tosylate monohydrate Form I. Powder Diffraction, 36(2), 107-113. Link

-

Protein Data Bank. (2009). Structure of Factor Xa in complex with this compound (PDB ID: 2W26). Link

-

Bathala, M. S., et al. (2012).[4] Pharmacokinetics, biotransformation, and mass balance of this compound, a selective, direct factor Xa inhibitor, in humans.[1] Drug Metabolism and Disposition, 40(12), 2250–2255. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Orally active factor Xa inhibitors: 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Structure Based Study of Selective Inhibition of Factor IXa over Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of P-glycoprotein in Edoxaban Transport and Bioavailability

Abstract

Edoxaban, a direct oral anticoagulant (DOAC), has become a cornerstone in the management of thromboembolic disorders. Its pharmacokinetic profile, particularly its oral bioavailability and disposition, is significantly influenced by the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp). This technical guide provides a comprehensive analysis of the intricate relationship between this compound and P-gp. We will dissect the molecular mechanisms of P-gp-mediated transport, present the in vitro and in vivo evidence establishing this compound as a P-gp substrate, and explore the profound clinical implications of this interaction, including drug-drug interactions (DDIs) that can alter therapeutic efficacy and safety. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this critical interaction to inform preclinical research, clinical trial design, and patient management strategies.

Introduction: The Key Players

This compound: A Direct Factor Xa Inhibitor

This compound is a highly selective, direct, and reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Unlike traditional anticoagulants like warfarin, DOACs like this compound offer a more predictable pharmacokinetic and pharmacodynamic profile, reducing the need for frequent monitoring.[1] this compound is primarily absorbed in the upper gastrointestinal tract and has an absolute oral bioavailability of approximately 62%.[2][3] Its clearance is achieved through a dual pathway: about 50% is cleared unchanged by the kidneys, while the remainder is eliminated through metabolism and biliary secretion.[2][4] Understanding the factors that modulate its absorption and excretion is paramount for optimizing its clinical use.

P-glycoprotein (ABCB1): The Gatekeeper Efflux Transporter

P-glycoprotein, also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a 170-180 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[5][6] It is strategically expressed in tissues with excretory or barrier functions, including the apical membrane of intestinal enterocytes, the canalicular membrane of hepatocytes, the apical membrane of renal proximal tubule cells, and the luminal membrane of endothelial cells of the blood-brain barrier.[7][8] In these locations, P-gp actively transports a wide array of structurally diverse xenobiotics out of cells, thereby limiting their systemic absorption and tissue penetration while facilitating their excretion into the gut lumen, bile, and urine.[7][9][10] This protective mechanism is a critical determinant of the oral bioavailability and disposition of many clinically important drugs.[10][11]

The Mechanistic Interplay: this compound as a P-gp Substrate

The disposition of this compound is fundamentally linked to P-gp.[12] Metabolism is only a minor contributor to its overall clearance, making transporter-mediated processes, particularly P-gp efflux, a key determinant of its pharmacokinetic profile.[12][13]

P-gp's Role in Intestinal Absorption

In the intestine, P-gp acts as a counter-transport mechanism to passive diffusion. As this compound diffuses across the apical membrane into the enterocyte, P-gp recognizes it as a substrate and actively pumps it back into the intestinal lumen. This efflux process effectively reduces the net amount of this compound that reaches the systemic circulation, thereby limiting its oral bioavailability.[9]

Caption: P-gp in enterocytes limits this compound's net absorption.

Experimental Validation: Proving the Interaction

The classification of this compound as a P-gp substrate is not theoretical; it is grounded in rigorous experimental data from both in vitro and in vivo models.

In Vitro Evidence: The Caco-2 Bidirectional Transport Assay

The gold standard for identifying P-gp substrates in vitro is the bidirectional transport assay using human colon adenocarcinoma (Caco-2) cell monolayers. These cells differentiate to form a polarized monolayer with tight junctions and express key transporters, including P-gp, mimicking the intestinal barrier.[2][14]

In this assay, the transport of [¹⁴C]-labeled this compound was measured across the Caco-2 monolayer in two directions: from the apical (AP) to the basolateral (BL) side (mimicking absorption) and from the BL to the AP side (mimicking efflux).[12][13] The results demonstrated a distinct vectorial transport of this compound, with the efflux (BL→AP) being significantly higher than the absorption (AP→BL). This polarized transport was completely abrogated in the presence of verapamil, a potent P-gp inhibitor.[12][13] This confirms that the observed efflux is P-gp-mediated.

Key Metric: The Efflux Ratio (ER) The ER is calculated as the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical direction to the apical-to-basolateral direction (PappB-A / PappA-B). An ER > 2 is generally considered indicative of active efflux.

In Vivo Evidence: Mdr1a/1b Knockout Mouse Model

To confirm the in vitro findings in a living system, studies were conducted using Mdr1a/1b knockout mice, which lack functional P-gp. In these studies, the brain distribution of this compound was significantly higher in the knockout mice compared to their wild-type counterparts.[13] Since P-gp is a key component of the blood-brain barrier, its absence allows for greater penetration of its substrates into the brain. This provides compelling in vivo evidence that this compound is indeed a substrate for P-gp.[13][15]

Clinical Significance: P-gp Mediated Drug-Drug Interactions (DDIs)

Given that P-gp is the primary transporter for this compound, co-administration with drugs that inhibit P-gp can lead to clinically significant DDIs.[16][17][18] P-gp inhibitors decrease the intestinal and renal efflux of this compound, leading to increased plasma concentrations (AUC) and a heightened risk of bleeding.[11][19]

Numerous clinical studies in healthy subjects have quantified the impact of various P-gp inhibitors on this compound pharmacokinetics.[16][17][18]

| Co-administered Drug | P-gp Inhibitory Potency | Increase in this compound AUC | Clinical Recommendation |

| Dronedarone | Strong | 84.5% | Dose reduction may be necessary; careful monitoring required.[16][18] |

| Quinidine | Strong | 76.7% | Dose reduction may be necessary; careful monitoring required.[16][18] |

| Verapamil | Strong | 52.7% | Dose reduction may be necessary; careful monitoring required.[16][18] |

| Amiodarone | Moderate | 39.8% | Dose reduction may be necessary; careful monitoring required.[16][18] |

| Atorvastatin | Weak / None | Minimal Effect | No dose adjustment typically required based on this interaction.[16][18] |

| Digoxin | Weak / None | Minimal Effect | No dose adjustment typically required based on this interaction.[16][18] |

| Data synthesized from drug-drug interaction studies in healthy subjects receiving a 60 mg dose of this compound.[16][17][18] |

The US Food and Drug Administration (FDA) provides guidance on DDI studies, defining strong inhibitors as those that increase the AUC of a sensitive substrate by ≥5-fold and moderate inhibitors as those causing a ≥2- to <5-fold increase.[20] While the observed increases for this compound do not meet these specific thresholds, the interactions are still considered clinically relevant due to the narrow therapeutic index of anticoagulants.[21] Prescribers must be aware of these potential interactions when managing patients on this compound.[1]

Caption: Clinical consequences of this compound and P-gp inhibitor co-administration.

Standardized Protocols for P-gp Interaction Studies

To ensure data integrity and reproducibility, standardized protocols are essential. Below is a validated workflow for the in vitro assessment of P-gp-mediated transport.

Protocol: Caco-2 Bidirectional Permeability Assay

Objective: To determine if a test compound (e.g., this compound) is a substrate of P-gp by measuring its bidirectional transport across a Caco-2 cell monolayer.

Methodology:

-

Cell Culture & Seeding:

-

Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

-

Seed cells onto permeable Transwell® filter inserts (e.g., 12-well, 0.4 µm pore size) at a high density (e.g., 6 x 10⁴ cells/cm²).

-

Culture the inserts for 21-25 days to allow for full differentiation and polarization of the monolayer.

-

-

Monolayer Integrity Verification (Self-Validation Step):

-

Rationale: This step is critical to ensure that observed transport is transcellular, not paracellular (i.e., through leaky cell junctions).

-

Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A TEER value > 250 Ω·cm² typically indicates a confluent, intact monolayer.

-

Additionally, assess the permeability of a paracellular marker like Lucifer Yellow. The Papp for Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s. Monolayers failing these criteria must be discarded.

-

-

Transport Experiment:

-

Wash the monolayers gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

Prepare dosing solutions of the test compound (e.g., [¹⁴C]-Edoxaban) in the transport buffer, with and without a known P-gp inhibitor (e.g., 100 µM Verapamil) as a control.

-

A→B Transport: Add the dosing solution to the apical (AP) chamber and fresh transport buffer to the basolateral (BL) chamber.

-

B→A Transport: Add the dosing solution to the BL chamber and fresh transport buffer to the AP chamber.

-

Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from both the donor and receiver chambers.

-

-

Quantification & Data Analysis:

-

Quantify the concentration of the test compound in all samples using an appropriate analytical method (e.g., Liquid Scintillation Counting for radiolabeled compounds, LC-MS/MS for non-labeled).

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where: dQ/dt is the transport rate, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

-

-

Calculate the Efflux Ratio (ER):

-

ER = Papp (B→A) / Papp (A→B)

-

-

Interpretation: An ER > 2 suggests the compound is a substrate for an efflux transporter. If the ER is reduced to ~1 in the presence of a specific P-gp inhibitor, the compound is confirmed as a P-gp substrate.

-

Caption: Experimental workflow for the Caco-2 bidirectional transport assay.

Conclusion and Future Directions

The evidence is unequivocal: P-glycoprotein is a pivotal factor in the transport and bioavailability of this compound.[12][13] Its role as an intestinal efflux pump directly limits oral absorption, and its susceptibility to inhibition is the basis for several clinically significant drug-drug interactions.[16][17][18] Drug development professionals must characterize the P-gp liability of new chemical entities early in the discovery pipeline, and clinicians must remain vigilant for potential DDIs when prescribing this compound with known P-gp inhibitors.

Future research should continue to explore the nuances of this interaction. Investigating the impact of genetic polymorphisms in the ABCB1 gene on this compound pharmacokinetics could further personalize dosing strategies.[22] Additionally, the development of physiologically-based pharmacokinetic (PBPK) models that incorporate P-gp transport dynamics can provide a more sophisticated tool for predicting DDIs and optimizing dosing in complex patient populations.[4]

References

-

Mendell, J., Zahir, H., Matsushima, N., Noveck, R., Lee, F., Chen, S., … He, L. (2013). Drug-drug interaction studies of cardiovascular drugs involving P-glycoprotein, an efflux transporter, on the pharmacokinetics of this compound, an oral factor Xa inhibitor. DukeSpace Repository. [Link]

-

Mikkaichi, T., Yoshigae, Y., Masumoto, H., Imaoka, T., Rozehnal, V., Fischer, T., ... & Izumi, T. (2014). This compound transport via P-glycoprotein is a key factor for the drug's disposition. Drug Metabolism and Disposition, 42(4), 520-528. [Link]

-

Salazar, D. E., Mendell, J., Kastrissios, H., Green, M., Carrothers, T. J., Song, S., ... & Zhang, W. (2017). Pharmacokinetics and pharmacodynamics of this compound, a non-vitamin K antagonist oral anticoagulant that inhibits clotting factor Xa. Clinical Pharmacokinetics, 56(7), 691-705. [Link]

-

Fromm, M. F. (2000). P-glycoprotein and its role in drug-drug interactions. ResearchGate. [Link]

-

Sakaeda, T., Okumura, K., & Okamura, N. (2002). Role of P-glycoprotein in drug disposition. PubMed. [Link]

-

Omote, H., & Al-Shawi, M. K. (2006). The remarkable transport mechanism of P-glycoprotein; a multidrug transporter. Channels, 1(1), 55-61. [Link]

-

Li, W., Zhang, H., & Assaraf, Y. G. (2021). Clinical perspective of FDA approved drugs with P-glycoprotein inhibition activities for potential cancer therapeutics. Frontiers in Oncology, 11, 654201. [Link]

-

Ogata, K., Mendell-Harary, J., Tachibana, M., Masumoto, H., Oguma, T., & Miller, R. (2013). Pharmacokinetic (PK) Parameters for this compound. ResearchGate. [Link]

-

Mendell, J., Zahir, H., Matsushima, N., Noveck, R., Lee, F., Chen, S., ... & He, L. (2013). Drug-Drug Interaction Studies of Cardiovascular Drugs Involving P-Glycoprotein, an Efflux Transporter, on the Pharmacokinetics of this compound, an Oral Factor Xa Inhibitor. ResearchGate. [Link]

-

Patel, R., & Tadisina, K. (2023). This compound. In StatPearls. StatPearls Publishing. [Link]

-

Mikkaichi, T., Yoshigae, Y., Masumoto, H., Imaoka, T., Rozehnal, V., Fischer, T., ... & Izumi, T. (2014). This compound transport via P-glycoprotein is a key factor for the drug's disposition. PubMed. [Link]

-

Weinz, C., Schwarz, T., Kubitza, D., Mueck, W., & Lang, D. (2013). In vitro and in vivo P-glycoprotein transport characteristics of rivaroxaban. PubMed. [Link]

-

Yamashita, T., Koretsune, Y., Yasaka, M., Inoue, H., Akita, K., Okayama, Y., ... & Ogawa, T. (2019). Population pharmacokinetics and pharmacogenomics of this compound in Japanese adults with atrial fibrillation. Journal of Clinical Pharmacy and Therapeutics, 44(4), 586-594. [Link]

-

Mendell, J., Zahir, H., Matsushima, N., Noveck, R., Lee, F., Chen, S., ... & He, L. (2013). Drug-drug interaction studies of cardiovascular drugs involving P-glycoprotein, an efflux transporter, on the pharmacokinetics of this compound, an oral factor Xa inhibitor. PubMed. [Link]

-

Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

-

Haguet, H., Douxfils, J., Mullier, F., Dogné, J. M., & Cornet, J. (2015). Role of P-glycoprotein in the uptake/efflux transport of oral vitamin K antagonists and rivaroxaban through the Caco-2 cell model. PubMed. [Link]

-

Harskamp, R. E., Bejjanki, H., & Melloni, C. (2020). The real world use of combined P-glycoprotein and moderate CYP3A4 inhibitors with rivaroxaban or apixaban increases bleeding. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. FDA. [Link]

-

Yasuda, K., & Sugiyama, Y. (2018). Drug-Drug Interactions of P-gp Substrates Unrelated to CYP Metabolism. PubMed. [Link]

-

January, C. T., & Sinner, M. F. (2022). Drug Interactions Affecting Oral Anticoagulant Use. Circulation: Arrhythmia and Electrophysiology, 15(5), e010778. [Link]

-

Verdecchia, P., Angeli, F., & Reboldi, G. (2019). This compound and the Issue of Drug-Drug Interactions: From Pharmacology to Clinical Practice. ResearchGate. [Link]

-

Wacher, V. J., Salphati, L., & Benet, L. Z. (2001). Role of P-glycoprotein in pharmacokinetics: clinical implications. PubMed. [Link]

-

G-Standaard. (2023). This compound + P-gp-remmers MFB 1308. KNMP. [Link]

-

U.S. Food and Drug Administration. (2023). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. FDA. [Link]

-

Steffel, J., & Braunwald, E. (2014). This compound: a focused review of its clinical pharmacology. European Heart Journal, 35(28), 1839-1845. [Link]

-

Sakaeda, T., Okumura, K., & Okamura, N. (2002). Role of P-Glycoprotein in Drug Disposition. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

-

Chen, Y., Zhang, Y., & Tang, H. (2021). Physiologically‐based pharmacokinetic pharmacodynamic parent‐metabolite model of this compound to predict drug–drug‐disease interactions: M4 contribution. CPT: Pharmacometrics & Systems Pharmacology, 10(11), 1368-1379. [Link]

Sources

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of this compound, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Physiologically‐based pharmacokinetic pharmacodynamic parent‐metabolite model of this compound to predict drug–drug‐disease interactions: M4 contribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 7. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

- 12. researchgate.net [researchgate.net]

- 13. This compound transport via P-glycoprotein is a key factor for the drug's disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of P-glycoprotein in the uptake/efflux transport of oral vitamin K antagonists and rivaroxaban through the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo P-glycoprotein transport characteristics of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 17. researchgate.net [researchgate.net]

- 18. Drug-drug interaction studies of cardiovascular drugs involving P-glycoprotein, an efflux transporter, on the pharmacokinetics of this compound, an oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. Population pharmacokinetics and pharmacogenomics of this compound in Japanese adults with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Coagulation Assessment of Edoxaban

Protocol Design, Assay Selection, and Technical Validation

Abstract

This technical guide outlines the methodological standards for the in vitro assessment of Edoxaban, a direct oral anticoagulant (DOAC) targeting Factor Xa. Unlike Vitamin K antagonists, this compound exhibits a predictable pharmacokinetic profile but requires specific assay selection for accurate quantification. This document details protocols for stock preparation, plasma handling (CLSI H21-A5 compliant), chromogenic anti-Xa quantification, and global hemostasis assessment via Thrombin Generation Assays (TGA). It critically evaluates the limitations of routine clotting times (PT/aPTT) to prevent experimental design errors.

Mechanism of Action & Assay Logic

This compound exerts its anticoagulant effect by selectively and reversibly inhibiting Factor Xa (FXa). By blocking the active site of FXa, it inhibits the conversion of Prothrombin (FII) to Thrombin (FIIa), thereby preventing fibrin clot formation.

-

Assay Implication: Because this compound acts upstream of Thrombin, assays measuring direct Thrombin activity (e.g., Ecarin Clotting Time) are ineffective. The Chromogenic Anti-Xa assay is the only validated method for quantification, while Thrombin Generation Assays (TGA) provide pharmacodynamic profiling.

Figure 1: Mechanism of Action. This compound inhibits Factor Xa, the convergence point of the intrinsic and extrinsic pathways, preventing the thrombin burst.

Sample Preparation & Stock Solutions

Scientific Integrity Note: Inaccurate stock preparation is the primary source of error in DOAC research. This compound is typically supplied as This compound Tosylate Monohydrate .[1] You must correct for the molecular weight difference to calculate the concentration of the active moiety.

2.1 Stock Solution Preparation

-

Reagent: this compound Tosylate Monohydrate (MW: ~604.63 g/mol ).

-

Active Moiety: this compound (MW: ~548.06 g/mol ).

-

Correction Factor:

(Weigh 1.103 mg of salt to get 1.0 mg of active this compound). -

Solvent: DMSO (Dimethyl sulfoxide). This compound has poor water solubility (BCS Class IV).[1][2]

Protocol:

-

Primary Stock (10 mM): Dissolve corrected mass of this compound Tosylate in 100% DMSO. Vortex until fully clear. Store at -80°C (stable for 6 months).

-

Working Stock (Intermediate): Dilute Primary Stock into PBS or Saline.

-

Critical: Ensure the final DMSO concentration in the plasma sample is < 0.5% . High DMSO levels can denature plasma proteins and artificially prolong clotting times.

-

2.2 Plasma Preparation (CLSI H21-A5 Compliant)

Platelet contamination introduces Platelet Factor 4 (PF4), which can neutralize heparin but also adds phospholipids that alter TGA results.

-

Collection: Draw blood into 3.2% Sodium Citrate (9:1 ratio).

-

First Spin: Centrifuge at 1500 x g for 15 minutes at room temperature.

-

Transfer: Pipette the top 2/3 of plasma into a plastic tube.

-

Second Spin (Hard Spin): Centrifuge the recovered plasma again at 1500 x g for 15 minutes.

-

Harvest: Collect top 2/3. This is Double-Spun Platelet-Poor Plasma (PPP) (<10,000 platelets/µL).

-

Storage: Flash freeze at -80°C if not using immediately.

Gold Standard: Chromogenic Anti-Xa Assay

This is the only assay suitable for quantifying this compound concentration.

3.1 Principle

The assay utilizes a competitive inhibition mechanism.

-

Patient/Spiked Plasma (containing this compound) is mixed with a known excess of Factor Xa.

-

This compound binds and inhibits a portion of the FXa.[3][4]

-

A chromogenic substrate (specific to FXa) is added.

-

Residual (unbound) FXa cleaves the substrate, releasing a colored paranitroaniline (pNA) compound.

-

Result: Absorbance (405 nm) is inversely proportional to this compound concentration.

3.2 Protocol Steps

Reagents: Commercial Anti-Xa kit (e.g., Biophen, Rotachrom) + This compound Specific Calibrators .

Warning: Do NOT use Low Molecular Weight Heparin (LMWH) or Rivaroxaban calibrators. The inhibition constants (

-

Calibration Curve: Reconstitute lyophilized this compound calibrators (0, 20, 100, 250, 500 ng/mL).

-

Dilution: Dilute samples 1:2 or 1:4 with assay buffer (Tris-BSA, pH 7.4) to minimize matrix effects.

-

Incubation:

-

Add 50 µL diluted plasma to cuvette/well.

-

Add 100 µL Bovine Factor Xa (excess).

-

Incubate 120 seconds at 37°C.

-

-

Substrate Addition: Add 100 µL FXa-specific chromogenic substrate.

-

Measurement: Measure

/ minute (Kinetic mode) or End-point after stopping with Acetic Acid. -

Analysis: Plot OD vs. Concentration.

should be

Figure 2: Chromogenic Anti-Xa Assay Workflow. The signal generated is from FXa that was NOT inhibited by this compound.

Advanced Pharmacodynamics: Thrombin Generation Assay (TGA)

While Anti-Xa gives concentration, TGA shows the functional effect on the coagulation potential.

4.1 Expected this compound Profile in TGA

-

Lag Time: Prolonged (Delayed initiation of thrombin burst).

-

Peak Thrombin: Reduced (Dose-dependent).

-

Endogenous Thrombin Potential (ETP): Reduced (Total thrombin generated).

4.2 Protocol (Calibrated Automated Thrombogram - CAT)

-

Trigger: Use a "Low Tissue Factor" trigger (1-5 pM TF) to ensure sensitivity. High TF concentrations (>20 pM) can overwhelm the this compound effect, masking efficacy.

-

Plate/Cup: Add 80 µL PPP + 20 µL PPP-Reagent (TF + Phospholipids).

-

Start: Dispense 20 µL FluCa (Fluorogenic substrate + CaCl2).

-

Read: Monitor fluorescence for 60 minutes.

-

Calibration: Run a parallel well with Thrombin Calibrator (Alpha2-Macroglobulin complex) to correct for inner filter effects and substrate consumption.

Limitations of Routine Assays (PT/aPTT)

Trustworthiness Alert: Do not rely on Prothrombin Time (PT) or Activated Partial Thromboplastin Time (aPTT) for quantifying this compound.[5]

| Assay | Sensitivity to this compound | Reliability | Reason for Failure |

| PT (Prothrombin Time) | Low to Moderate | Poor | Highly reagent dependent. Some reagents require >100 ng/mL to show prolongation.[3] A normal PT does not exclude the presence of drug.[3] |

| aPTT | Very Low | Unacceptable | This compound has minimal effect on aPTT at therapeutic levels. |

| Anti-Xa | High | Excellent | Linear correlation ( |

Data Insight: Studies show that to double the PT (2.0 x baseline), this compound concentrations often need to exceed 500 ng/mL, which is above the typical peak therapeutic level (~300 ng/mL).

References

-

Clinical and Laboratory Standards Institute (CLSI). Collection, Transport, and Processing of Blood Specimens for Testing Plasma-Based Coagulation Assays and Molecular Hemostasis Assays; Approved Guideline—Fifth Edition (H21-A5).[6][Link]

-

Douxfils, J., et al. "Laboratory measurement of the anticoagulant activity of this compound: a systematic review." Journal of Thrombosis and Haemostasis, 2016. [Link]

- Morfim, M.P., et al. "Solubility and Dissolution Profile of this compound Tosylate Monohydrate." Brazilian Journal of Pharmaceutical Sciences. (Contextualizing solubility for stock prep).

-

Kitchen, S., et al. "Direct Oral Anticoagulants: Impact and Interference of DOACs on Coagulation Testing." AACC Pearls of Laboratory Medicine. [Link]

-

Daiichi Sankyo. Savaysa (this compound) Prescribing Information. (Source for mechanism and pharmacokinetics). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Laboratory measurement of the anticoagulant activity of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

- 5. tandfonline.com [tandfonline.com]

- 6. fritsmafactor.com [fritsmafactor.com]

Edoxaban for inducing anticoagulation in animal models of thrombosis

Application Note: Edoxaban for Inducing Anticoagulation in Animal Models of Thrombosis

Introduction & Mechanism of Action